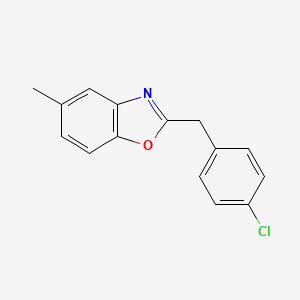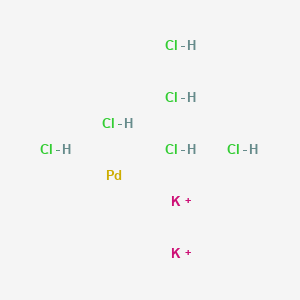
Methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vulpinic acid is a naturally occurring compound primarily found in lichens. It is a methyl ester derivative of pulvinic acid and is known for its bright yellow color. Vulpinic acid is a secondary metabolite produced by the fungal partner in lichen symbiosis and has been studied for its various biological activities, including its toxic properties to certain mammals and insects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates . This method allows for efficient synthesis under controlled laboratory conditions.
Industrial Production Methods: While industrial-scale production methods for vulpinic acid are not extensively documented, the compound is typically extracted from lichen species such as Letharia vulpina. The extraction process involves isolating the compound from the lichen biomass, followed by purification steps to obtain vulpinic acid in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Vulpinic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vulpinic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in lichen symbiosis and its ecological significance.
- Studied for its toxic effects on certain herbivores, insects, and molluscs .
Medicine:
- Exhibits anticancer properties, particularly against melanoma and breast cancer cells .
- Promotes apoptotic cell death through various pathways, making it a potential candidate for cancer therapy .
Industry:
- Potential use as a natural pesticide due to its toxic properties to certain pests.
- Explored for its photoprotective properties in skincare products .
Mécanisme D'action
Vulpinic acid exerts its effects through several molecular mechanisms:
Molecular Targets and Pathways:
- Induces programmed cell death (apoptosis) in cancer cells by activating both intrinsic and extrinsic apoptosis pathways .
- Downregulates the expression of specific microRNAs (miRNAs) involved in cell proliferation and apoptosis .
- Targets genes related to apoptosis and cell cycle regulation, such as FOXO-3, Bcl-2, Bax, procaspase-3, and procaspase-9 .
Comparaison Avec Des Composés Similaires
Pulvinic Acid: The parent compound of vulpinic acid, known for its role in lichen symbiosis and its biological activities.
Usnic Acid: Another lichen-derived compound with notable antimicrobial and anticancer properties.
Uniqueness of Vulpinic Acid: Vulpinic acid stands out due to its specific methyl ester structure, which imparts unique chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C19H14O5 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3 |
Clé InChI |
OMZRMXULWNMRAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)





![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)


![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
